1,3-Dichlorohexane

Gas Chromatography Analytical Chemistry Isomer Identification

1,3-Dichlorohexane (CAS 56375-88-3) is a vicinal dichloroalkane with the molecular formula C₆H₁₂Cl₂ and a molecular weight of 155.065 g/mol. It is a positional isomer within the dichlorohexane family, characterized by chlorine substitution at the first and third carbon atoms of the hexane backbone.

Molecular Formula C6H12Cl2
Molecular Weight 155.06 g/mol
CAS No. 56375-88-3
Cat. No. B13959270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichlorohexane
CAS56375-88-3
Molecular FormulaC6H12Cl2
Molecular Weight155.06 g/mol
Structural Identifiers
SMILESCCCC(CCCl)Cl
InChIInChI=1S/C6H12Cl2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3
InChIKeyYMVCUGKJZXZKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichlorohexane (CAS 56375-88-3): Technical Specifications and Positional Isomer Distinction for Chemical Procurement


1,3-Dichlorohexane (CAS 56375-88-3) is a vicinal dichloroalkane with the molecular formula C₆H₁₂Cl₂ and a molecular weight of 155.065 g/mol [1]. It is a positional isomer within the dichlorohexane family, characterized by chlorine substitution at the first and third carbon atoms of the hexane backbone . This specific substitution pattern confers distinct physicochemical properties and reactivity profiles compared to other dichlorohexane isomers, which is critical for precise synthetic applications and analytical identification [2].

Procurement Precision: Why Generic 'Dichlorohexane' is Inadequate and 1,3-Specific Identity is Mandatory


The term 'dichlorohexane' encompasses multiple positional isomers, including 1,2-, 1,3-, 1,4-, 1,5-, and 1,6-dichlorohexane, as well as stereoisomers. Each exhibits unique physical, chromatographic, and reactive properties [1]. Direct substitution without verifying the 1,3-specific isomer can lead to failed syntheses, unexpected reaction outcomes (e.g., differing ratios of substitution vs. elimination), and analytical misidentification [2]. For applications requiring a specific regiochemical outcome, such as the synthesis of 1,3-functionalized derivatives, or when using gas chromatography for quality control, the precise 1,3-isomer is non-fungible. The following evidence quantifies the significant differences that mandate targeted procurement.

Quantitative Differentiation Evidence for 1,3-Dichlorohexane Against Key Positional Isomers


Chromatographic Distinction: Kovats Retention Index on Non-Polar Stationary Phase

1,3-Dichlorohexane exhibits a distinct retention index (I) on a non-polar Apiezon L column at 90°C, allowing for unambiguous separation and identification from its closest isomers, 1,2- and 1,4-dichlorohexane [1].

Gas Chromatography Analytical Chemistry Isomer Identification

Polarity-Dependent Elution Profile: Kovats Retention Index on PEG-20M Stationary Phase

The retention behavior on a polar PEG-20M column further discriminates 1,3-dichlorohexane from its positional analogs. The 1,3-isomer's retention index is significantly higher than that of the 1,2-isomer and lower than that of the 1,4-isomer, reflecting differences in dipole moment and polarizability imparted by the chlorine substitution pattern [1].

Gas Chromatography Analytical Method Development Polar Compound Analysis

Thermodynamic Distinction: Isomerization Equilibrium and Enthalpy of Reaction

The relative thermodynamic stability of 1,3-dichlorohexane compared to other dichloroalkanes has been directly quantified through isomerization studies. The liquid-phase isomerization reaction C₆H₁₂Cl₂ (1,3-isomer) ⇌ C₆H₁₂Cl₂ (other isomer) has a measured enthalpy of reaction (ΔrH°) of -2.2 ± 0.1 kJ/mol [1]. This indicates that the 1,3-isomer is slightly more stable than its equilibrium partner under the studied conditions.

Reaction Thermochemistry Process Chemistry Isomer Stability

Physical Property Divergence: Estimated Boiling Point, Density, and Refractive Index

Estimated physical properties, including boiling point, density, and refractive index, provide a preliminary but quantifiable basis for distinguishing 1,3-dichlorohexane from its isomers during procurement and initial characterization .

Physical Chemistry Purification Compound Characterization

Validated Application Scenarios for 1,3-Dichlorohexane Driven by Isomer-Specific Evidence


Analytical Standard for GC-MS Method Development and Isomer Resolution

The distinct Kovats retention indices on both non-polar (1028 on Apiezon L) and polar (1347 on PEG-20M) stationary phases [1] establish 1,3-dichlorohexane as a critical analytical standard. Laboratories developing gas chromatography (GC) methods for the analysis of environmental samples, chemical reaction mixtures, or industrial process streams can use the pure 1,3-isomer to definitively identify and calibrate its retention time. This is essential for accurate quantification and for demonstrating method specificity in regulatory filings or quality control protocols.

Synthesis of 1,3-Disubstituted Hexane Derivatives via Nucleophilic Substitution

The specific 1,3-arrangement of leaving groups in 1,3-dichlorohexane dictates the regiochemical outcome of nucleophilic substitution reactions. When compared to 1,2- or 1,4-isomers, the 1,3-pattern favors the formation of distinct γ-substituted alcohols, amines, or thiols [2]. This makes it a non-fungible starting material for the synthesis of 1,3-difunctionalized hexanes, which are valuable as specialty monomers, surfactants, or pharmaceutical intermediates. Substituting a different isomer would lead to a different, and likely undesired, constitutional isomer of the final product.

Mechanistic Probe in Fundamental Organic Chemistry Research

The isomerization enthalpy (ΔrH° = -2.2 ± 0.1 kJ/mol) and the unique steric and electronic environment created by the 1,3-chloro substitution [1] make 1,3-dichlorohexane a valuable probe molecule for studying structure-reactivity relationships. Researchers investigating the interplay between steric hindrance and electronic effects in nucleophilic substitution (SN1/SN2) or elimination (E1/E2) reactions can use this compound to generate quantitative kinetic data that is directly comparable to data from other alkyl halides. This supports the development and validation of computational chemistry models for predicting reaction outcomes.

Quality Control Identity Confirmation via Rapid Physical Property Assessment

Incoming inspection procedures at chemical manufacturing sites or research labs can utilize the estimated physical properties of 1,3-dichlorohexane—specifically its higher density (1.0805 g/cm³) relative to 1,2-dichlorohexane (1.028 g/cm³) and its distinct refractive index (1.4297) [1]—as a rapid, first-pass identity check. A simple density or refractive index measurement can quickly flag a mis-shipped or mis-labeled container, preventing the costly use of an incorrect isomer in a production batch or research experiment before more time-consuming chromatographic analysis is performed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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